N-(2-anilino-3-methylbutyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Description
N-(2-anilino-3-methylbutyl)-9-oxobicyclo[331]nonane-3-carboxamide is a complex organic compound that features a bicyclo[331]nonane core structure
Properties
IUPAC Name |
N-(2-anilino-3-methylbutyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-14(2)19(23-18-9-4-3-5-10-18)13-22-21(25)17-11-15-7-6-8-16(12-17)20(15)24/h3-5,9-10,14-17,19,23H,6-8,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNFGCWOOPNHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)C1CC2CCCC(C1)C2=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-anilino-3-methylbutyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multiple steps. One common approach is the radical cyclization method, which has been explored using different reagents and conditions. For instance, a SmI2-mediated radical cyclization protocol has been effective in constructing the bicyclo[3.3.1]nonane framework . This method involves the use of samarium diiodide (SmI2) as a reducing agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the selection of suitable reagents, reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-anilino-3-methylbutyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions produce alcohols.
Scientific Research Applications
N-(2-anilino-3-methylbutyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-anilino-3-methylbutyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclo[3.3.1]nonane core structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
N-(2-anilino-3-methylbutyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is unique due to its specific substitution pattern and the presence of the anilino and carboxamide functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from other bicyclo[3.3.1]nonane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
